
4-Bromo-2-chloro-1-cyclopentylsulfonylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-chloro-1-cyclopentylsulfonylbenzene is an organic compound that belongs to the class of aromatic sulfonyl compounds It is characterized by the presence of bromine, chlorine, and a cyclopentylsulfonyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-1-cyclopentylsulfonylbenzene typically involves multiple steps. One common method starts with the bromination of 2-chlorobenzene to introduce the bromine atom at the desired position. This is followed by the sulfonylation reaction, where a cyclopentylsulfonyl group is introduced using cyclopentylsulfonyl chloride in the presence of a base such as pyridine. The reaction conditions often require controlled temperatures and anhydrous solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the desired product quality.
化学反応の分析
Types of Reactions
4-Bromo-2-chloro-1-cyclopentylsulfonylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The sulfonyl group can be oxidized or reduced under specific conditions, leading to different functional groups.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution, while electrophilic substitution may require reagents like aluminum chloride.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
科学的研究の応用
4-Bromo-2-chloro-1-cyclopentylsulfonylbenzene has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Materials Science: The compound can be utilized in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural features.
Chemical Biology: Researchers may use this compound to study the interactions between small molecules and biological targets, aiding in the discovery of new drugs and therapeutic agents.
作用機序
The mechanism of action of 4-Bromo-2-chloro-1-cyclopentylsulfonylbenzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with biological molecules, while the aromatic ring can participate in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity, leading to its desired biological effects.
類似化合物との比較
Similar Compounds
4-Bromo-2-chloro-1-(cyclopentyloxy)benzene: This compound has a similar structure but with a cyclopentyloxy group instead of a cyclopentylsulfonyl group.
4-Bromo-2-chloro-1-iodobenzene: This compound contains an iodine atom instead of the cyclopentylsulfonyl group.
Uniqueness
4-Bromo-2-chloro-1-cyclopentylsulfonylbenzene is unique due to the presence of the cyclopentylsulfonyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s solubility, stability, and reactivity, making it valuable for various applications in research and industry.
特性
分子式 |
C11H12BrClO2S |
|---|---|
分子量 |
323.63 g/mol |
IUPAC名 |
4-bromo-2-chloro-1-cyclopentylsulfonylbenzene |
InChI |
InChI=1S/C11H12BrClO2S/c12-8-5-6-11(10(13)7-8)16(14,15)9-3-1-2-4-9/h5-7,9H,1-4H2 |
InChIキー |
XBPPEJSFZHAHRS-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)S(=O)(=O)C2=C(C=C(C=C2)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(1-cyclopropylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B13880429.png)
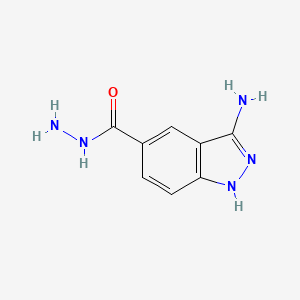
![{6-Methyl-3-[(1-methylethyl)oxy]-2-pyridinyl}methanol](/img/structure/B13880435.png)
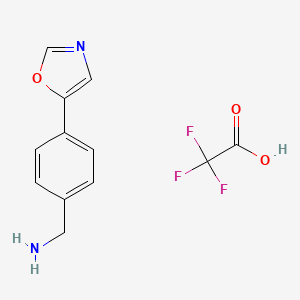
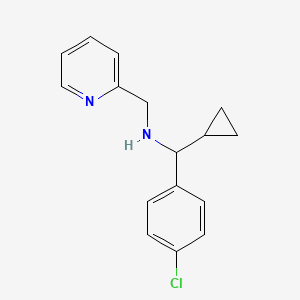
![3-[2-(2-methylpropyl)pyrrolidine-1-carbonyl]-1H-quinoxalin-2-one](/img/structure/B13880450.png)
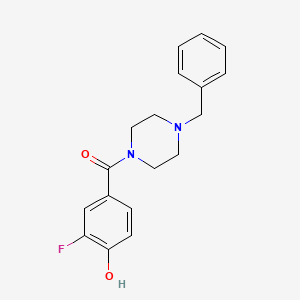
![phenyl N-[4-(1-methylimidazol-2-yl)phenyl]carbamate](/img/structure/B13880466.png)
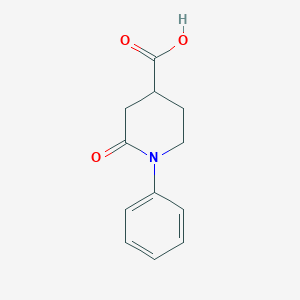
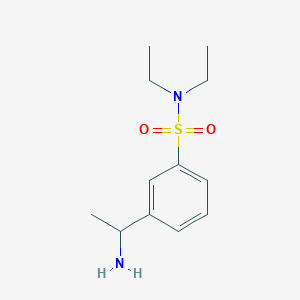
![Ethyl 4-[2-(acetylamino)-3-nitrophenoxy]butanoate](/img/structure/B13880486.png)
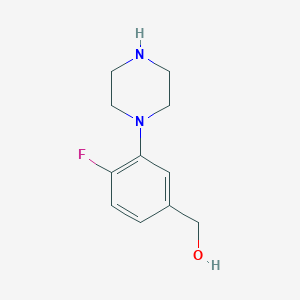
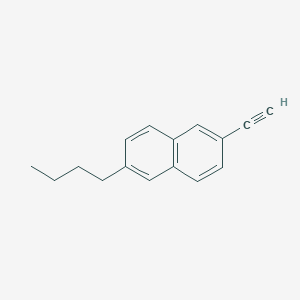
![5-Chloro-6-[(3-methyloxetan-3-yl)methoxy]pyridine-3-sulfonamide](/img/structure/B13880516.png)
